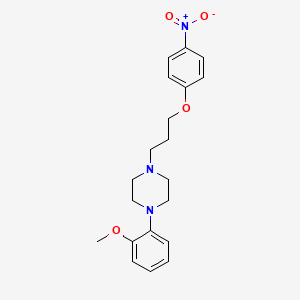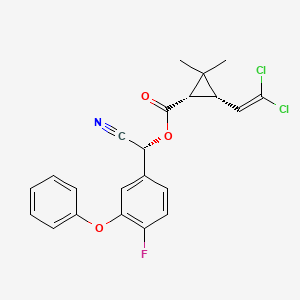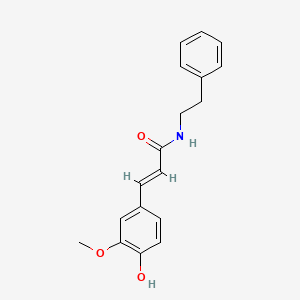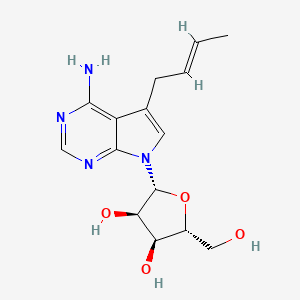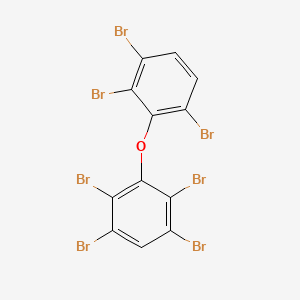
2,2',3,3',5,6,6'-Heptabromodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various consumer products to reduce flammability. The molecular formula of 2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether is C12H3Br7O, and it has a molecular weight of 722.48 g/mol .
Métodos De Preparación
The synthesis of 2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. Industrial production methods may involve controlled bromination processes to ensure the selective addition of bromine atoms to the diphenyl ether structure .
Análisis De Reacciones Químicas
2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may result in the removal of bromine atoms, forming less brominated diphenyl ethers.
Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether has several scientific research applications:
Chemistry: It is studied for its flame-retardant properties and its behavior in various chemical reactions.
Biology: Research focuses on its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Studies investigate its impact on human health, particularly its role as an environmental contaminant.
Mecanismo De Acción
The mechanism of action of 2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether involves its interaction with biological molecules. It can bind to hormone receptors, disrupting normal hormonal functions. This compound may also interfere with cellular signaling pathways, leading to adverse health effects. The molecular targets include estrogen receptors and thyroid hormone receptors, among others .
Comparación Con Compuestos Similares
2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether can be compared with other polybrominated diphenyl ethers, such as:
2,2’,3,4,4’,5,6-Heptabromodiphenyl ether: Similar in structure but with different bromination patterns.
2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether: Another isomer with a unique bromine arrangement.
2,2’,3,3’,4,5,6’-Heptabromodiphenyl ether: Differing in the position of bromine atoms.
The uniqueness of 2,2’,3,3’,5,6,6’-Heptabromodiphenyl ether lies in its specific bromination pattern, which influences its chemical properties and biological effects .
Propiedades
Número CAS |
446255-25-0 |
|---|---|
Fórmula molecular |
C12H3Br7O |
Peso molecular |
722.5 g/mol |
Nombre IUPAC |
1,2,4,5-tetrabromo-3-(2,3,6-tribromophenoxy)benzene |
InChI |
InChI=1S/C12H3Br7O/c13-4-1-2-5(14)11(8(4)17)20-12-9(18)6(15)3-7(16)10(12)19/h1-3H |
Clave InChI |
COVXWWKOLMNRQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Br)OC2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




